2-[(4-Methylpentan-2-yl)amino]butan-1-ol
Description
2-[(4-Methylpentan-2-yl)amino]butan-1-ol is a secondary amino alcohol characterized by a butan-1-ol backbone substituted with a 4-methylpentan-2-ylamine group. Its molecular formula is C₁₀H₂₃NO, with a branched aliphatic chain contributing to increased lipophilicity compared to simpler analogs.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
2-(4-methylpentan-2-ylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-5-10(7-12)11-9(4)6-8(2)3/h8-12H,5-7H2,1-4H3 |
InChI Key |
XMISHVKDWWXSHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpentan-2-yl)amino]butan-1-ol typically involves the reaction of 4-methylpentan-2-amine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including distillation and recrystallization, to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced separation techniques, such as chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpentan-2-yl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(4-Methylpentan-2-yl)amino]butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Methylpentan-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 2-[(4-Methylpentan-2-yl)amino]butan-1-ol with analogous compounds:
Key Observations:
- Branched Aliphatic vs. Aromatic Substituents : The target compound’s 4-methylpentan-2-yl group confers higher lipophilicity than aromatic substituents (e.g., phenylmethylidene in ), which may enhance membrane permeability in biological systems. Conversely, aromatic groups improve corrosion inhibition via hydrophobic film formation .
Physicochemical Properties
- Lipophilicity (logP): The target compound’s aliphatic chain likely increases logP relative to analogs with aromatic or polar groups. For example, 4-[(4-methylphenyl)amino]butan-1-ol () may exhibit moderate logP due to its aromatic ring, while the target’s logP is expected to be higher.
- Solubility : The absence of polar aromatic rings in the target compound may reduce aqueous solubility compared to and analogs.
- Thermal Stability : Branched aliphatic amines generally exhibit higher stability than imine-functionalized analogs (e.g., phenylmethylidene in ), which may degrade under acidic conditions.
Biological Activity
2-[(4-Methylpentan-2-yl)amino]butan-1-ol is a compound characterized by its unique structure, which includes both an amino and a hydroxyl group. This structural configuration facilitates various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications span antimicrobial, antiviral, and other therapeutic areas.
The molecular formula of this compound is with a molecular weight of approximately 171.25 g/mol. Its structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.25 g/mol |
| Functional Groups | Amino, Hydroxyl |
| Solubility | Soluble in water |
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially modulating their activity. For instance, studies suggest that the compound may inhibit certain enzyme activities, thereby affecting metabolic pathways and cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Antiviral Activity
In addition to its antibacterial properties, this compound has also been investigated for antiviral effects. Preliminary studies show that it may inhibit viral replication by interfering with the virus's ability to enter host cells or by disrupting viral assembly processes.
Case Study: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate that the compound possesses moderate antibacterial activity, warranting further investigation into its potential therapeutic applications.
Research Applications
The compound has shown promise in various research applications:
- Drug Development : Due to its structural features, it serves as a building block for synthesizing novel pharmaceutical agents.
- Biochemical Research : Investigated for its interactions with biomolecular targets to understand its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison highlighting key differences:
Table 3: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-(N-acetyl)-N-(2-methylpentan-2-yl)aniline | Acetylated amine | |
| 4-amino-4-methylpentan-2-ol | Lacks branched chain | |
| 3-amino-2-methylpentan-1-ol | Different arrangement of functional groups |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
